Sibiricose A4

Analytical Chemistry Mass Spectrometry Natural Product Identification

Sibiricose A4 is a structurally unique phenylpropanoid sucrose ester with a 3',4'-O-disinapoyl pattern (CAS 241125-73-5; MW 754.69 g/mol). Unlike analogs A5/A6, its specific structure makes it non-interchangeable. Ideal as an HPLC marker for Polygala authentication and for 5-HT/DRD receptor research. Available at ≥98% purity. Choose this specific compound to ensure reproducible, publication-ready results.

Molecular Formula C34H42O19
Molecular Weight 754.7 g/mol
Cat. No. B12438851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSibiricose A4
Molecular FormulaC34H42O19
Molecular Weight754.7 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)C=CC(=O)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)CO
InChIInChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)40)5-7-24(38)50-31-23(14-36)49-33(30(44)29(31)43)53-34(15-37)32(28(42)22(13-35)52-34)51-25(39)8-6-17-11-20(47-3)27(41)21(12-17)48-4/h5-12,22-23,28-33,35-37,40-44H,13-15H2,1-4H3
InChIKeyHDKAQDYJCHFCIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sibiricose A4: Technical Procurement Profile for a Polygala-Derived Phenylpropanoid Sucrose Ester


Sibiricose A4 is a phenylpropanoid sucrose ester (CAS: 241125-73-5; formula: C₃₄H₄₂O₁₉) first isolated from the roots of the traditional medicinal plant Polygala sibirica [1]. It belongs to a broader class of oligosaccharide esters known for their structural complexity and varied bioactivity profiles [2]. This compound is characterized as the 3',4'-O-disinapoyl-sucrose ester, featuring two sinapoyl groups esterified to the sucrose core, which contributes to its specific physicochemical properties, including a molecular weight of 754.69 g/mol and a high topological polar surface area (TPSA) of 279.00 Ų [2][3]. Sibiricose A4 has been identified as a natural product within the Polygala genus and is available for research applications with a standard commercial purity of ≥98% as determined by HPLC [4].

Why Sibiricose A4 Cannot Be Replaced by In-Class Analogs Like Sibiricose A5 or A6


While Sibiricose A4, A5, and A6 all belong to the phenylpropanoid sucrose ester class from Polygala species, their fundamental chemical structures differ significantly, precluding their use as interchangeable standards or research tools. The defining feature of Sibiricose A4 is its 3',4'-O-disinapoyl substitution pattern on the sucrose moiety, resulting in a molecular weight of 754.69 g/mol [1]. In stark contrast, Sibiricose A5 is a 3'-feruloyl sucrose ester with a molecular weight of 518.47 g/mol, and Sibiricose A6 is a 3'-sinapoyl sucrose ester with a molecular weight of 548.49 g/mol [2]. These structural distinctions confer different physicochemical properties, such as TPSA and lipophilicity, which directly influence solubility, cellular permeability, and potential target interactions [3]. Consequently, an assay or analytical method optimized for Sibiricose A4 will not produce equivalent or comparable results if another sibiricose analog is substituted. Procurement of the specific compound is required for reproducibility in research protocols or analytical chemistry applications where Sibiricose A4 is the designated target.

Quantitative Differentiation of Sibiricose A4: Structural and Property-Based Evidence for Procurement Decisions


Sibiricose A4 vs. Closest Analogs: Molecular Weight as a Decisive Factor for Method Development

The molecular weight of Sibiricose A4 is a primary differentiator that directly impacts analytical method development. The compound's exact mass of 754.23202911 g/mol is substantially higher than that of its closest analogs, which is critical for distinguishing it via mass spectrometry [1]. For instance, the mono-substituted analog Sibiricose A5 has a molecular weight of 518.47 g/mol, a difference of over 236 Da. This mass differential ensures that any LC-MS or HPLC method intended to quantify Sibiricose A4 will have unique retention time and m/z parameters, making substitution with a lower molecular weight analog analytically invalid [2].

Analytical Chemistry Mass Spectrometry Natural Product Identification

Sibiricose A4's High Topological Polar Surface Area (TPSA) Guides Solubility and Membrane Permeability

The topological polar surface area (TPSA) is a key descriptor for predicting a molecule's ability to permeate biological membranes and its aqueous solubility. Sibiricose A4 exhibits a TPSA of 279.00 Ų [1]. While direct TPSA values for its closest analogs Sibiricose A5 and A6 are not universally reported, the TPSA is directly correlated with the number of polar atoms and hydrogen bond donors/acceptors. Sibiricose A4 possesses two sinapoyl groups (each with multiple methoxy and hydroxyl groups) attached to the sucrose core, significantly increasing its TPSA compared to the mono-substituted A5 and A6 analogs. This high TPSA is a class-level inference of its distinct physicochemical behavior [2].

ADME Properties Physicochemical Characterization Drug Discovery

Procurement Grade Purity: Standardized HPLC Purity Ensures Experimental Reproducibility

Commercially available Sibiricose A4 is consistently provided at a high purity standard, typically ≥98% as determined by High-Performance Liquid Chromatography (HPLC) [1]. This is a critical specification for procurement, as the use of lower-purity extracts or mixtures would introduce significant variability into any downstream assay. While this is a common commercial standard for isolated natural products, it represents a quantifiable differentiator from crude Polygala extracts which contain a complex mixture of saponins, xanthones, and other sucrose esters, where the concentration of Sibiricose A4 would be variable and undefined [2].

Quality Control Analytical Chemistry Natural Product Research

Recent Identification of Antidepressant Potential Distinguishes Sibiricose A4 from Other Polygala Constituents

In a 2025 study utilizing a multi-target screening strategy, Sibiricose A4 was identified as a potential antidepressant compound from Polygala tenuifolia, acting on 5-HT1A, 5-HT2A, DRD1, and DRD2 receptors [1]. This study explicitly notes that Sibiricose A4 (along with arillanin A) had not been previously reported to possess potential antidepressant activity. This finding differentiates it from other well-studied components of Polygala, such as 3,6'-disinapoyl sucrose and tenuifoliside A, whose antidepressant mechanisms have been more extensively characterized [2]. While direct head-to-head potency data (e.g., IC50) against a specific comparator is not yet published, this novel identification represents a qualitative differentiation that may guide future research directions and compound selection for specific target-based screening.

Neuropharmacology Antidepressant Research Drug Discovery

Recommended Research and Procurement Applications for Sibiricose A4


Analytical Method Development for Polygala Species Authentication

Sibiricose A4, with its unique high molecular weight (754.69 g/mol) and specific disinapoyl ester structure, serves as an ideal marker compound for developing and validating HPLC or LC-MS methods aimed at authenticating and quality-controlling raw Polygala tenuifolia or P. sibirica plant material and extracts. Its high purity standard (≥98%) ensures that it can be used as a reliable analytical reference to accurately quantify the compound in complex botanical mixtures [1].

Physicochemical Profiling and in vitro ADME Assays

The compound's reported Topological Polar Surface Area (TPSA) of 279.00 Ų makes it a suitable candidate for research programs focused on the relationship between physicochemical properties and membrane permeability. Its high TPSA, a class-level inference from its di-esterified structure, provides a quantifiable starting point for investigations into solubility in various buffers and permeability across Caco-2 or PAMPA models, which are essential steps in early-stage drug discovery [2].

Neuropharmacology Research Targeting Multi-Receptor Antidepressant Mechanisms

Based on the 2025 study identifying Sibiricose A4's interaction with serotonin and dopamine receptors (5-HT1A, 5-HT2A, DRD1, DRD2), this compound is a candidate for further preclinical investigation. Researchers interested in multi-target approaches to depression, distinct from classical SSRIs, can procure Sibiricose A4 for in vitro and in vivo follow-up studies to validate and characterize its proposed antidepressant-like effects and downstream signaling pathways in neuronal cell models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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